molecular formula C17H21NO5 B162624 Salicylmethylecgonine CAS No. 89339-17-3

Salicylmethylecgonine

Cat. No. B162624
CAS RN: 89339-17-3
M. Wt: 319.4 g/mol
InChI Key: PEISRHQJLATJPJ-MMMKDXCPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Salicylmethylecgonine is a tropane derivative drug which is both a synthetic analogue and a possible active metabolite of cocaine . It has a molecular formula of C17H21NO5 .


Molecular Structure Analysis

The molecular structure of Salicylmethylecgonine is characterized by its formula C17H21NO5 . It has an average mass of 319.352 Da and a monoisotopic mass of 319.141968 Da . The molecule has 4 defined stereocentres .


Physical And Chemical Properties Analysis

Salicylmethylecgonine has a density of 1.3±0.1 g/cm3, a boiling point of 416.2±45.0 °C at 760 mmHg, and a flash point of 205.5±28.7 °C . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .

Scientific Research Applications

Plant Growth and Stress Response

Salicylic acid (SA), a component related to Salicylmethylecgonine, plays a significant role in plant responses to various stresses. It has been observed to induce stress tolerance in plants, including drought resistance. For instance, SA treatment in wheat seedlings under water stress resulted in improved moisture content, dry mass, and enzymatic activities, suggesting its potential as a growth regulator under such conditions (Singh & Usha, 2003). Similarly, SA influences plant growth and development beyond defense mechanisms, regulating physiological and biochemical processes throughout a plant's lifespan. This includes responses to abiotic stresses such as heat, drought, and salinity (Rivas-San Vicente & Plasencia, 2011).

Role in Disease Resistance and Plant Health

SA's role in plant health is multifaceted, especially in defense against pathogens. Research highlights its regulatory function in both local and systemic disease resistance mechanisms, including host cell death and defense gene expression. Genetic studies uncover a complex network of proteins required for SA-mediated defense signaling in plants (Vlot, Dempsey, & Klessig, 2009). Additionally, SA is essential for the development of systemic acquired resistance in tobacco, as evidenced in transgenic plants lacking the ability to accumulate SA (Gaffney et al., 1993).

Enhancement of Plant Tolerance to Abiotic Stresses

SA also contributes significantly to plant tolerance against various abiotic stresses. For example, foliar application of SA improved growth, gas exchange, and chlorophyll fluorescence in citrus under saline conditions, indicating its role in alleviating adverse effects of salt stress (Khoshbakht & Asgharei, 2015). Furthermore, SA application in tomato plants exposed to salinity stress enhanced photosynthetic rates, transpiration rates, and stomatal conductance, suggesting a protective effect on cellular membrane integrity (Stevens, Senaratna, & Sivasithamparam, 2006).

properties

IUPAC Name

methyl (1R,2R,3S,5S)-3-(2-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-18-10-7-8-12(18)15(17(21)22-2)14(9-10)23-16(20)11-5-3-4-6-13(11)19/h3-6,10,12,14-15,19H,7-9H2,1-2H3/t10-,12+,14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEISRHQJLATJPJ-MMMKDXCPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Salicylmethylecgonine

CAS RN

89339-17-3
Record name 2'-HYDROXYCOCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8J4W658QK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Salicylmethylecgonine
Reactant of Route 2
Reactant of Route 2
Salicylmethylecgonine
Reactant of Route 3
Reactant of Route 3
Salicylmethylecgonine
Reactant of Route 4
Salicylmethylecgonine
Reactant of Route 5
Salicylmethylecgonine
Reactant of Route 6
Reactant of Route 6
Salicylmethylecgonine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.